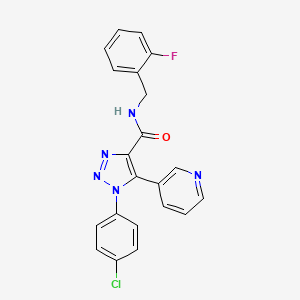

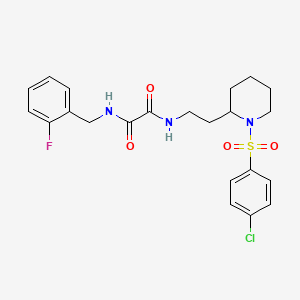

![molecular formula C19H18N2O3S B2736781 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868376-01-6](/img/structure/B2736781.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide, also known as AMTB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AMTB belongs to the family of benzothiazole derivatives and has been found to exhibit a variety of biological activities.

Scientific Research Applications

Neuroprotection and Parkinson’s Disease

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP): , a derivative of our compound, has shown promise in protecting dopaminergic neurons. In a study by Choi et al., MMPP inhibited the STAT3 pathway , reducing neuroinflammation and preventing dopaminergic cell loss induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . This suggests that our compound might have similar neuroprotective effects.

Anti-Inflammatory Properties

MMPP, as mentioned earlier, acts as a selective STAT3 inhibitor . It has demonstrated anti-inflammatory properties in various disease models. By inhibiting STAT3 activation, it suppresses the expression of neuroinflammatory proteins such as ionized calcium binding adaptor molecule 1 (Iba1) , inducible nitric oxide synthase (iNOS) , and glial fibrillary acidic protein (GFAP) . These findings hint at its potential in managing inflammatory conditions.

Anti-Arthritic Activity

While not directly studied for arthritis, our compound shares structural similarities with BHPH derivatives . These derivatives exhibit improved anti-arthritic properties and drug-likeness . Investigating our compound’s effects on arthritis-related pathways could be worthwhile.

Pharmaceutical Intermediates

4-Methoxybenzo[d]oxazole-2(3H)-thione: (a close relative) can serve as a pharmaceutical intermediate for synthesizing other compounds with specific activities . Our compound might have similar applications in drug development.

Synthetic Chemistry

In 2022, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide through the demethylation of methoxy derivatives using BBr3 as a dealkylating agent . Our compound’s methoxy group could potentially participate in similar synthetic transformations.

Solvent-Dependent Reactions

The Z-isomer of 2-alkoxy-3-enamines (related to our compound) requires further study to understand its reaction mechanism and solvent effects . Investigating its reactivity in various solvents could reveal interesting applications.

properties

IUPAC Name |

3-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKIMNZKVYRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

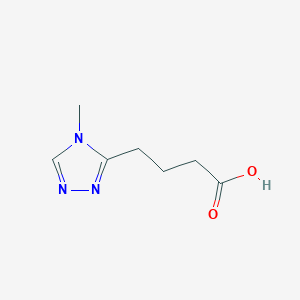

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)

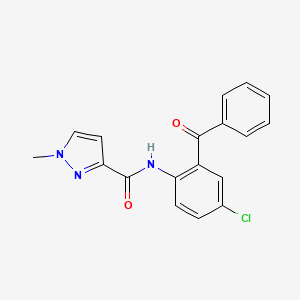

![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)

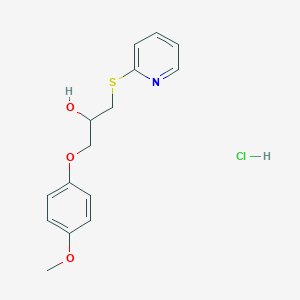

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide](/img/structure/B2736711.png)

![3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2736714.png)